Scaffold Hybridization Index — Dual Heterocycle vs. Single Azole Architecture
The target compound incorporates two distinct heterocyclic pharmacophores (benzimidazole and benzoxazole) connected by a methylsulfanyl spacer, whereas the comparator single-scaffold series—2-(substituted benzyl)sulfanyl benzoxazole (BOZ), benzimidazole (BIM), 5-methylbenzimidazole (5-Me-BIM), and benzothiazole (BTZ)—each bear only one heterocycle . The dual-scaffold design doubles the number of heterocyclic hydrogen-bond acceptors (4 vs. 2 in BIM or BOZ) and eliminates hydrogen-bond donor capacity (0 vs. 1 in BIM), as quantified by PubChem-computed descriptors .
| Evidence Dimension | Count of heterocyclic pharmacophores per molecule |
|---|---|
| Target Compound Data | 2 heterocycles (1-methylbenzimidazole + benzoxazole) |
| Comparator Or Baseline | BOZ, BIM, 5-Me-BIM, BTZ scaffolds: 1 heterocycle each |
| Quantified Difference | 2-fold increase in heterocycle count; 4 H-bond acceptors vs. 2; 0 H-bond donors vs. 1 (BIM) |
| Conditions | Structural analysis based on PubChem computed molecular descriptors (2025 release) |
Why This Matters
Higher heterocycle count and altered H-bond profile enable polypharmacology and target engagement profiles unavailable to single-scaffold analogs, directly informing compound library selection for antimycobacterial screening campaigns.
- [1] Pytela, O. & Klimešová, V. Effect of Substitution on the Antimycobacterial Activity of 2-(Substituted benzyl)sulfanyl Benzimidazoles, Benzoxazoles, and Benzothiazoles—A Quantitative Structure–Activity Relationship Study. Chem. Pharm. Bull. 59(2), 179–184 (2011). DOI: 10.1248/cpb.59.179. View Source
- [2] PubChem Compound Summary for CID 701590: 2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole. Hydrogen Bond Acceptor Count: 4; Hydrogen Bond Donor Count: 0. National Center for Biotechnology Information (2025). View Source
